2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
Overview
Description
2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to induce cyclization, forming the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and thiadiazole rings can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the phenyl or thiadiazole rings.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential drug candidate for treating various diseases.
Agriculture: It is used as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the p53 pathway.
Herbicidal Activity: The compound inhibits key enzymes involved in the growth and development of plants, leading to their death.
Comparison with Similar Compounds
2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound has an amino group instead of a chlorine atom, which imparts different chemical and biological properties.
2-methyl-5-(4-chlorophenyl)-1,3,4-thiadiazole: The presence of a methyl group instead of a chlorine atom affects the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTBFAQZJPMCIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19430-31-0 | |
Record name | 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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